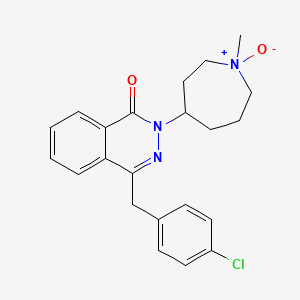

Azelastine N-oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747066 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640279-88-5 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Azelastine N-oxide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Azelastine N-oxide. Moving beyond a simple recitation of methods, this guide delves into the mechanistic rationale behind the synthetic strategy, offers detailed protocols, and frames the importance of this compound as a critical reference standard in pharmaceutical quality control.

Introduction: The Significance of Azelastine and its N-oxide Metabolite

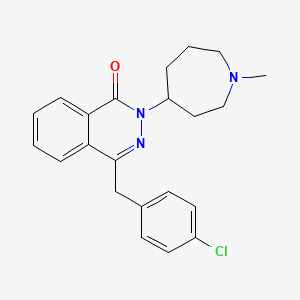

Azelastine is a potent second-generation antihistamine and mast cell stabilizer, distinguished by its phthalazinone structure.[1] It functions primarily as a selective H1-receptor antagonist, but its therapeutic efficacy in treating allergic rhinitis and conjunctivitis is also attributed to a broader anti-inflammatory profile.[1][2] Azelastine is administered as a racemic mixture, and its metabolism is a key aspect of its pharmacological profile.[1][2]

In vivo, Azelastine undergoes oxidative metabolism through two primary routes: N-demethylation by cytochrome P450 (CYP) enzymes to form desmethylazelastine, and N-oxidation by Flavin-containing Monooxygenases (FMOs) to yield Azelastine N-oxide.[3][4] Azelastine N-oxide is therefore a significant metabolite and a known impurity in the final drug product.[3][5] The controlled, unambiguous synthesis of high-purity Azelastine N-oxide is paramount. It serves as an essential chemical reference standard for the development and validation of analytical methods, routine quality control, and the comprehensive impurity profiling required by regulatory bodies like the FDA and EMA.[3][6]

Part 1: The Synthetic Pathway: From Tertiary Amine to N-Oxide

The conversion of Azelastine to its N-oxide is a direct and targeted chemical transformation. The core of this synthesis lies in the selective oxidation of the tertiary nitrogen atom within the azepane ring.

Mechanistic Principles of N-Oxidation

The nitrogen atom in the azepane moiety of Azelastine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxygen species. The direct oxidation of this tertiary amine introduces an oxygen atom, forming a coordinate covalent bond (N→O).

A critical stereochemical consequence of this reaction is the creation of a new chiral center at the nitrogen atom.[3] Since the parent Azelastine is itself a racemic mixture, this N-oxidation results in the formation of a mixture of diastereomers.[3] Understanding this outcome is crucial for subsequent chromatographic analysis and characterization.

Caption: General reaction scheme for the N-oxidation of Azelastine.

Reagent Selection and Rationale

The choice of oxidizing agent is pivotal for achieving a clean and efficient reaction. While several reagents can effect N-oxidation, two are predominantly cited for this application:

-

Hydrogen Peroxide (H₂O₂): This is the most common and straightforward reagent for the preparation of Azelastine N-oxide.[3][7][8] It is an inexpensive, readily available, and effective oxidant for tertiary amines. The reaction is typically performed in a suitable solvent at a controlled temperature to prevent over-oxidation or degradation.

-

Potassium Peroxymonosulfate (Oxone®): This is another powerful oxidative agent that has been successfully used for creating alkaloid N-oxides.[3] It offers an alternative route and may be beneficial in specific laboratory contexts.

For this guide, we will focus on the well-established hydrogen peroxide method, which provides a reliable and scalable pathway to the desired product.[8] The reaction temperature is a critical parameter; previous studies have noted successful synthesis at 50°C with 35% H₂O₂.[8]

Detailed Experimental Protocol: Synthesis and Purification

This protocol outlines a representative procedure for the laboratory-scale synthesis of Azelastine N-oxide.

Materials and Equipment:

-

Azelastine (free base or hydrochloride salt)

-

Hydrogen Peroxide (35% w/w aqueous solution)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates and appropriate mobile phase

Caption: Step-by-step workflow for the synthesis of Azelastine N-oxide.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Azelastine in a suitable solvent.

-

Oxidation: Slowly add a stoichiometric excess of 35% hydrogen peroxide to the solution with stirring.

-

Heating and Monitoring: Gently heat the reaction mixture to approximately 50°C.[8] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. If starting with the hydrochloride salt, the solution may first need to be neutralized.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane.[5] Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system to isolate the pure Azelastine N-oxide diastereomeric mixture.

Part 2: Structural Elucidation and Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized Azelastine N-oxide. A multi-faceted analytical approach is required.

Spectroscopic and Spectrometric Confirmation

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary technique to confirm the formation of the N-O bond. A characteristic absorption band for the N-O group vibration is expected to appear in the 928 cm⁻¹ to 971 cm⁻¹ range.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the overall molecular structure. The formation of the N-oxide will induce characteristic shifts in the signals of the protons and carbons adjacent to the azepane nitrogen compared to the parent Azelastine.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS), such as that obtained from a UPLC-MS/TOF system, is crucial for determining the elemental composition with high accuracy and for studying fragmentation patterns, providing unambiguous structural confirmation.[3][9]

Physicochemical Properties

The synthesized Azelastine N-oxide should be characterized for its key physical properties, which are vital for its use as a reference standard.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄ClN₃O₂ | [3][6][9][10] |

| Molecular Weight | 397.90 g/mol | [3][6][9][10] |

| Appearance | White to pale yellow solid | [9][] |

| Melting Point | >130°C (with decomposition) | [9][][12] |

| Solubility | Slightly soluble in Chloroform, Very slightly soluble in Methanol | [9][10] |

| Storage Conditions | -20°C, under inert atmosphere (hygroscopic) | [9] |

Chromatographic Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of the synthesized Azelastine N-oxide and is the primary application for this compound as a reference standard.[3][6]

-

Method Development: A reverse-phase HPLC (RP-HPLC) method is typically developed. While specific methods for the N-oxide are not always published in detail, established methods for Azelastine can be adapted.[3]

-

Diastereomeric Separation: The separation of the N-oxide diastereomers can be challenging and may require specialized chiral columns or method optimization.[3]

-

Purity Specification: As a reference standard, the purity is typically expected to be ≥95%, as determined by HPLC.[9][13]

| HPLC Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 100 x 4.6 mm, 2.6 µm) | Standard reverse-phase column for pharmaceutical analysis. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water/Buffer | Optimized for resolution between the N-oxide, starting material, and any byproducts. |

| Detection | UV/PDA at ~241 nm | Wavelength for adequate chromophoric response of the phthalazinone core. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |

Part 3: Application in Pharmaceutical Development and Quality Control

The synthesized and fully characterized Azelastine N-oxide is not an active pharmaceutical ingredient but a critical analytical tool. Its primary application is as a qualified reference standard in several key areas:

-

Analytical Method Validation: Used to confirm the specificity, linearity, accuracy, and precision of HPLC methods designed to quantify impurities in Azelastine drug substance and drug products.[6]

-

Impurity Profiling: Enables the accurate identification and quantification of the Azelastine N-oxide impurity in stability studies and routine batch release testing, ensuring the safety and quality of the final drug product.[3][6]

-

Metabolic Studies: Serves as a standard in pharmacokinetic studies to identify and quantify metabolites in biological matrices, helping to build a complete picture of the drug's biotransformation.[4]

Conclusion

The synthesis of Azelastine N-oxide via the direct oxidation of Azelastine is a well-established and reproducible process. The core of this work lies not just in the successful chemical transformation but in the rigorous subsequent characterization and purification. By producing a high-purity, well-characterized material, researchers provide the pharmaceutical industry with an indispensable tool for ensuring the safety, efficacy, and regulatory compliance of Azelastine-containing medicines. This guide provides the fundamental principles and practical steps to achieve this goal, grounded in established scientific literature.

References

- Benchchem. (n.d.). Azelastine N-Oxide Impurity | CAS 640279-88-5.

-

National Center for Biotechnology Information. (n.d.). Azelastine. PubChem Compound Summary for CID 2267. Retrieved from [Link].

-

International Journal of Creative Research Thoughts. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. Request PDF. Retrieved from [Link].

-

PubMed Central. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link].

-

Allmpus. (n.d.). Azelastine N-Oxide. Retrieved from [Link].

-

Nakajima, M., Ohyama, K., Nakamura, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(7), 792–797. Retrieved from [Link].

-

Dr. Oracle. (2025). What is the mechanism of action for azelastine?. Retrieved from [Link].

-

ResearchGate. (n.d.). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Request PDF. Retrieved from [Link].

-

ResearchGate. (n.d.). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. PDF. Retrieved from [Link].

Sources

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azelastine N-Oxide (Mixture of Diastereomers) - SRIRAMCHEM [sriramchem.com]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. allmpus.com [allmpus.com]

- 12. biosynth.com [biosynth.com]

- 13. Azelastine N-Oxide (Mixture of Diastereomers) [lgcstandards.com]

Azelastine N-oxide: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of Azelastine N-oxide, a significant metabolite of the second-generation antihistamine, Azelastine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the formation, analysis, and potential implications of this metabolite, highlighting areas of established science and identifying key knowledge gaps to guide future research.

Introduction to Azelastine and its Metabolic Fate

Azelastine is a potent H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis[1]. As a phthalazinone derivative, it exhibits a complex pharmacological profile that includes mast cell stabilization and anti-inflammatory effects, contributing to its clinical efficacy[2][3][4]. The therapeutic action of Azelastine is not solely attributed to the parent drug; its metabolites also play a crucial role in its overall pharmacokinetic and pharmacodynamic profile.

Upon administration, Azelastine undergoes extensive metabolism, primarily in the liver. The two major metabolic pathways are N-demethylation and N-oxidation. The N-demethylation pathway, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and to a lesser extent, CYP1A2, leads to the formation of desmethylazelastine, the principal active metabolite of Azelastine[5][6]. This guide, however, will focus on the less-characterized but equally important N-oxidation pathway that results in the formation of Azelastine N-oxide.

The Biotransformation of Azelastine to Azelastine N-oxide

The formation of Azelastine N-oxide is a key metabolic step that warrants careful consideration during drug development. Understanding the enzymatic processes involved is fundamental to predicting potential drug-drug interactions and inter-individual variability in Azelastine metabolism.

The Role of Flavin-Containing Monooxygenases (FMOs)

The metabolic N-oxidation of xenobiotics containing a tertiary alkylamino moiety, such as Azelastine, is primarily mediated by the Flavin-containing monooxygenase (FMO) system[7]. FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of various nitrogen-, sulfur-, and phosphorus-containing compounds[8]. Unlike CYPs, FMOs are generally not readily induced or inhibited by other drugs, which may suggest a lower potential for drug-drug interactions via this metabolic pathway[8].

The proposed metabolic conversion of Azelastine to Azelastine N-oxide is depicted in the following diagram:

Caption: Metabolic pathway of Azelastine to Azelastine N-oxide.

In Vitro Investigation of Azelastine N-oxidation

To experimentally validate the role of FMOs in Azelastine N-oxidation and to characterize the kinetics of this reaction, in vitro studies using human liver microsomes are essential.

-

Materials:

-

Azelastine hydrochloride

-

Azelastine N-oxide reference standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Heat-inactivated HLMs (control)

-

Chemical inhibitors of FMOs (e.g., methimazole) and CYPs (e.g., ketoconazole for CYP3A4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of Azelastine in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the incubation buffer.

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.2-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

To investigate the specific enzymes involved, parallel incubations can be performed with:

-

Heat-inactivated HLMs to control for non-enzymatic degradation.

-

In the presence of an FMO inhibitor (e.g., methimazole) to assess the contribution of FMOs.

-

In the presence of a pan-CYP inhibitor or specific CYP inhibitors to assess the contribution of CYPs.

-

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to determine the rate of metabolite formation.

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the formation of Azelastine N-oxide using a validated LC-MS/MS method.

-

Calculate the rate of formation of Azelastine N-oxide.

-

Compare the rate of formation in the presence and absence of inhibitors to determine the relative contribution of FMOs and CYPs.

-

Analytical Methodologies for Azelastine N-oxide Quantification

Accurate and sensitive quantification of Azelastine N-oxide in biological matrices is critical for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

LC-MS/MS Method for the Determination of Azelastine N-oxide in Human Plasma

While specific validated methods for Azelastine N-oxide are not extensively published, a robust method can be developed based on existing protocols for Azelastine and its other metabolites[7][9][10][11].

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add an internal standard (IS) (e.g., a stable isotope-labeled Azelastine N-oxide or a structurally similar compound).

-

Add 5 mL of an organic extraction solvent (e.g., n-hexane:2-propanol, 97:3, v/v)[7][9].

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., YMC C8) is suitable for separation[7][9].

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile)[7][9].

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for Azelastine and its metabolites[7][9].

-

MS/MS Transitions:

-

Azelastine N-oxide: The precursor ion will be the protonated molecule [M+H]+ at m/z 398.9 (based on a molecular weight of 397.9 g/mol )[12]. The product ion would need to be determined by direct infusion of the Azelastine N-oxide standard, but a likely fragmentation would involve the loss of the N-oxide oxygen and subsequent fragmentation of the azepine ring.

-

Internal Standard: The transitions for the IS will be specific to the chosen compound.

-

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Method Validation

The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

The following diagram illustrates a typical analytical workflow for the quantification of Azelastine N-oxide:

Caption: Analytical workflow for Azelastine N-oxide quantification.

Pharmacological and Toxicological Profile of Azelastine N-oxide: A Knowledge Gap

A comprehensive understanding of the pharmacological activity and toxicological profile of Azelastine N-oxide is crucial for a complete safety and efficacy assessment of the parent drug. However, there is a significant lack of published data in this area.

Pharmacological Activity

While Azelastine is a potent H1-receptor antagonist, the affinity of Azelastine N-oxide for the H1 receptor has not been reported. Furthermore, the effects of this metabolite on mast cell stabilization and the release of inflammatory mediators are unknown. One study has reported that both N-oxides of Azelastine were found to be non-cytotoxic in Sulforhodamine B (SRB) assays, which is an in vitro method for assessing cell density and cytotoxicity[13]. However, this provides limited insight into its specific pharmacological actions.

Key Research Questions to Address:

-

What is the binding affinity of Azelastine N-oxide for the H1 receptor compared to Azelastine and desmethylazelastine?

-

Does Azelastine N-oxide possess mast cell stabilizing properties?

-

Does Azelastine N-oxide modulate the release of inflammatory mediators such as histamine, leukotrienes, and cytokines?

Toxicological Profile

The in vivo toxicity of Azelastine N-oxide has not been well-characterized. While the non-cytotoxic finding from the SRB assay is a starting point, it does not provide information on potential organ-specific toxicity or other adverse effects following systemic exposure.

Key Research Questions to Address:

-

What is the acute and chronic toxicity profile of Azelastine N-oxide in relevant animal models?

-

Does Azelastine N-oxide have any off-target effects that could lead to adverse drug reactions?

-

What is the potential for Azelastine N-oxide to be involved in drug-drug interactions, although FMO-mediated metabolism generally has a lower risk?

Synthesis and Characterization of Azelastine N-oxide Reference Standard

The availability of a high-purity Azelastine N-oxide reference standard is a prerequisite for conducting the analytical, pharmacological, and toxicological studies mentioned above.

Chemical Synthesis

Azelastine N-oxide can be synthesized by the direct oxidation of Azelastine. A common and effective method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent[14].

-

Materials:

-

Azelastine free base

-

Hydrogen peroxide (30% solution)

-

Suitable solvent (e.g., methanol or acetone)

-

Purification system (e.g., column chromatography or preparative HPLC)

-

Analytical instruments for characterization (NMR, MS, IR)

-

-

Procedure:

-

Dissolve Azelastine free base in the chosen solvent.

-

Slowly add a stoichiometric excess of hydrogen peroxide to the solution at room temperature.

-

Stir the reaction mixture for a sufficient period (e.g., 24-48 hours), monitoring the progress by TLC or LC-MS.

-

Upon completion, quench any remaining hydrogen peroxide (e.g., by adding a small amount of manganese dioxide).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel or preparative HPLC to isolate Azelastine N-oxide.

-

-

Characterization:

-

Confirm the structure of the synthesized Azelastine N-oxide using:

-

Mass Spectrometry (MS): To verify the molecular weight (397.9 g/mol )[12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the N-oxide group.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-O stretching vibration.

-

-

Conclusion and Future Directions

Azelastine N-oxide is a notable metabolite of Azelastine, likely formed via FMO-mediated N-oxidation. While methods for its chemical synthesis and analytical quantification can be established based on existing knowledge, a significant gap exists in our understanding of its pharmacological and toxicological profile.

For a comprehensive assessment of the safety and efficacy of Azelastine, further research is imperative to:

-

Elucidate the precise role of FMO isoforms in the N-oxidation of Azelastine.

-

Develop and validate a sensitive and robust LC-MS/MS method for the routine quantification of Azelastine N-oxide in clinical samples.

-

Characterize the pharmacological activity of Azelastine N-oxide, particularly its H1-receptor binding affinity and its effects on mast cells and inflammatory mediators.

-

Conduct in vivo toxicity studies to establish the safety profile of Azelastine N-oxide.

Addressing these research questions will provide a more complete picture of the metabolic fate of Azelastine and the contribution of its N-oxide metabolite to its overall clinical profile, ultimately ensuring the continued safe and effective use of this important antiallergic medication.

References

- Yoo-Sin Park, Shin-Hee Kim, Young-Jae Kim, Seok-Chul Yang, Min-Ho Lee, Leslie M. Shaw, Ju-Seop Kang. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science, 6(2), 120–127.

- Kempuraj, D., Papadopoulou, N., Lytinas, M., Huang, M., Kandere-Grzybowska, K., Madhappan, B., Boucher, W., Letourneau, R., Theoharides, T. C. (2002). Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine. Allergy and Asthma Proceedings, 23(1), 45–51.

- Littlefield, J. H., & Kaliner, M. A. (1991). The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites. The Journal of Allergy and Clinical Immunology, 87(5), 962–969.

- Park, J. H., Park, Y. S., Jhee, O. H., Lee, M. H., Kim, D. A., Shaw, L. M., & Kang, J. S. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 12(2), 84-91.

- Kempuraj, D., Huang, M., Kandere-Grzybowska, K., Basu, S., Boucher, W., Letourneau, R., Athanasiou, A., & Theoharides, T. C. (2003). Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells. Ophthalmologica. Journal International d'Ophtalmologie. International Journal of Ophthalmology. Zeitschrift fur Augenheilkunde, 217(5), 349–354.

- Dr.Oracle. (2025, September 7). What is the mechanism of action for azelastine?

- Pivonka, J., Segelman, F. H., Hartman, C. A., Segl, W. E., Kucharczyk, N., & Sofia, R. D. (1987). Determination of azelastine and desmethylazelastine in human plasma by high-performance liquid chromatography. Journal of Chromatography.

- Kempuraj, D., Huang, M., Kandere-Grzybowska, K., Basu, S., Boucher, W., Letourneau, R., Athanasiou, A., & Theoharides, T. C. (2003). Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells. International Archives of Allergy and Immunology, 132(3), 231–239.

-

ResearchGate. (n.d.). Multiple pathways are responsible for the antiallergic effects of.... Retrieved January 16, 2026, from [Link].

-

U.S. Food and Drug Administration. (2009, June 24). Pharmacology Review(s). Retrieved January 16, 2026, from [Link].

- BenchChem. (n.d.). Azelastine N-Oxide Impurity | CAS 640279-88-5.

- Kloidt, A., & Ziegler, A. (1993). Experimental studies on acute and chronic action of azelastine on nasal mucosa in guinea pigs, rats and dogs. Arzneimittel-Forschung, 43(11), 1215–1218.

- Ge, G. B., He, G., Li, L., Yang, L., & Hou, J. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 15(7), 646–665.

- Nakajima, M., Nakamura, S., Tokudome, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. Drug Metabolism and Disposition, 27(12), 1381–1391.

- Slack, R. J., Hart, K., & Clarke, G. D. (2011). In vitro characterisation of the duration of action of the Histamine-1 receptor antagonist azelastine. pA2 Online.

- Slack, R. J., Hart, K., & Clarke, G. D. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology, 670(1), 240–246.

- Rendic, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(1), 1–49.

-

PubChem. (n.d.). Azelastine. Retrieved January 16, 2026, from [Link].

- IJCRT. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form.

- Patel, S. S. (n.d.). A Study on Forced Degradation Behavior of Some Drugs and Development of Stability Indicating Assay Methods.

- Wang, D. Y., & Baroody, F. M. (2018). Azelastine nasal spray inhibiting sympathetic function on human nasal mucosa in patients with allergy rhinitis*. Rhinology, 56(4), 384–390.

- Nakajima, M., Nakamura, S., Tokudome, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(12), 1392–1398.

- Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24.

- Radosz-Komoniewska, K., & Jankowska, A. (2021). The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 5942.

- Hufsky, F., et al. (2020). The Anti-histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits SARS-CoV-2 Infection in Reconstituted Human Nasal Tissue In Vitro. bioRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. | Semantic Scholar [semanticscholar.org]

- 6. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcpjournal.org [jcpjournal.org]

- 11. Determination of azelastine and desmethylazelastine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. ijcrt.org [ijcrt.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biotransformation of Azelastine: Elucidating the Pathway to N-Oxide Formation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a potent second-generation antihistamine, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Azelastine N-oxide is a notable product of biotransformation. This technical guide provides a comprehensive exploration of the metabolic pathways leading to the formation of Azelastine N-oxide. We delve into the enzymatic systems likely responsible, namely the Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, and present detailed experimental protocols for the in vitro investigation of these pathways. Furthermore, this guide outlines robust analytical methodologies for the detection and quantification of Azelastine N-oxide, ensuring scientific integrity and reproducibility. Visualized workflows and data presentation are included to facilitate a deeper understanding of the core concepts.

Introduction to Azelastine: Clinical Significance and Metabolic Profile

Azelastine is a phthalazinone derivative recognized for its potent and selective H1-receptor antagonist activity.[1][2] Its clinical utility extends to the management of allergic rhinitis and conjunctivitis. Beyond its primary antihistaminic action, Azelastine exhibits a spectrum of anti-inflammatory properties, contributing to its therapeutic efficacy.[3] The pharmacokinetic profile of Azelastine is characterized by rapid absorption and significant first-pass metabolism. The primary metabolic pathway is N-demethylation to desmethylazelastine, a pharmacologically active metabolite, which is primarily catalyzed by Cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP1A2.[2][4] Another key biotransformation route is the oxidation of the nitrogen atom on the azepane ring, resulting in the formation of Azelastine N-oxide.[5][6] Understanding the nuances of these metabolic pathways is paramount for predicting drug-drug interactions, assessing metabolite-driven efficacy or toxicity, and ensuring the overall safety and effectiveness of Azelastine.

The Enzymology of N-Oxidation: FMOs and CYPs

The formation of N-oxides from tertiary amine-containing xenobiotics is a common metabolic reaction catalyzed by two primary enzyme superfamilies: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450s (CYPs).[7][8]

2.1. The Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver.[7] They specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide array of xenobiotics.[7][9] The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then non-electrophilically transfers an oxygen atom to the substrate.[10] A key characteristic of FMOs is their general lack of induction by xenobiotics and their typically detoxification-oriented metabolic products.[11] Given that Azelastine possesses a tertiary amine within its azepane ring, it represents a classic substrate for FMO-mediated N-oxidation.

2.2. The Contribution of Cytochrome P450 (CYP) Enzymes

The Cytochrome P450 superfamily of heme-containing monooxygenases are major players in the metabolism of a vast number of drugs. While primarily known for carbon hydroxylation and heteroatom dealkylation, CYPs can also catalyze N-oxidation reactions.[12] The mechanism of CYP-mediated N-oxidation is thought to involve a single electron transfer from the nitrogen to the activated iron-oxygen species of the CYP, followed by oxygen rebound.[12] Although the N-demethylation of Azelastine is well-established to be CYP-mediated, the potential contribution of CYPs to its N-oxidation cannot be entirely discounted without experimental evidence.

Visualizing the Biotransformation Pathway

The metabolic conversion of Azelastine to its N-oxide metabolite is a critical pathway to consider in its overall disposition. The following diagram illustrates this biotransformation, highlighting the potential enzymatic contributors.

Caption: Proposed biotransformation pathways of Azelastine.

Experimental Protocols for In Vitro Investigation

To elucidate the specific enzymes responsible for Azelastine N-oxidation, a series of in vitro experiments are essential. The following protocols provide a robust framework for such investigations.

In Vitro Incubation with Liver Microsomes

This experiment aims to determine if Azelastine is metabolized to its N-oxide by the mixed-function oxidase systems present in liver microsomes.

Step-by-Step Methodology:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, combine the following reagents in the specified order:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Azelastine (from a stock solution in a suitable solvent, e.g., methanol, to achieve a final concentration range of 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiate the Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

Reaction Phenotyping with Recombinant Enzymes

This protocol is designed to identify the specific FMO and CYP isoforms involved in Azelastine N-oxidation using commercially available recombinant enzymes.

Step-by-Step Methodology:

-

Prepare Incubation Mixtures: For each recombinant enzyme (e.g., FMO1, FMO3, FMO5, and a panel of relevant CYP isoforms), prepare incubation mixtures similar to the liver microsome protocol, substituting the microsomes with the specific recombinant enzyme at an appropriate concentration.

-

Follow Incubation and Termination Steps: Proceed with the pre-incubation, reaction initiation, incubation, and termination steps as described in section 4.1.

-

Analyze and Compare: Analyze the formation of Azelastine N-oxide in the presence of each recombinant enzyme. Significant metabolite formation with a particular enzyme indicates its involvement in the pathway.

Visualizing the Experimental Workflow

A clear and logical experimental workflow is crucial for successful biotransformation studies.

Sources

- 1. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 11. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. courses.washington.edu [courses.washington.edu]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Azelastine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Azelastine N-oxide is a primary metabolite and a significant degradation product of the second-generation antihistamine, azelastine. Its emergence during stability studies and in biological matrices necessitates a thorough understanding of its physicochemical properties for effective drug development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Azelastine N-oxide, including its synthesis, analytical characterization, and stability profile. Drawing upon available scientific literature, this document aims to be a critical resource for researchers and professionals in the pharmaceutical sciences.

Introduction

Azelastine, a potent H1-receptor antagonist, is widely used for the management of allergic rhinitis and conjunctivitis.[1][2] Its metabolism and degradation pathways are of significant interest to ensure the safety and efficacy of its pharmaceutical formulations. Azelastine N-oxide (Figure 1) is formed through the oxidation of the tertiary amine in the azepane ring of the parent molecule.[3] This transformation can occur both metabolically, mediated by enzymes such as flavin-containing monooxygenases (FMOs), and chemically, under oxidative stress conditions.[1] As an impurity and metabolite, the characterization of Azelastine N-oxide is crucial for regulatory compliance and for a complete understanding of the pharmacological and toxicological profile of azelastine.

This guide synthesizes the current knowledge on Azelastine N-oxide, presenting its structural and physicochemical properties, methodologies for its synthesis and analysis, and insights into its stability.

Chemical and Physical Properties

Azelastine N-oxide is a chiral compound that exists as a mixture of diastereomers due to the introduction of a new stereocenter at the nitrogen atom of the azepane ring upon oxidation.[3]

Table 1: General and Physicochemical Properties of Azelastine N-oxide

| Property | Value | Source(s) |

| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | [4][5] |

| CAS Number | 640279-88-5 | [6][7] |

| Molecular Formula | C22H24ClN3O2 | [6][7] |

| Molecular Weight | 397.90 g/mol | [6][7] |

| Appearance | White to pale yellow solid | [6][8] |

| Melting Point | >130 °C (with decomposition) | [1][6] |

| Solubility | Slightly soluble in chloroform and methanol; very slightly soluble in methanol; slightly soluble in DMSO. Quantitative data is not readily available. | [1][6][9] |

| pKa (Predicted) | 4.97 ± 0.40 | [9] |

| logP | Not experimentally determined. |

Synthesis of Azelastine N-oxide

The primary route for the synthesis of Azelastine N-oxide is the direct oxidation of azelastine.[1] The following protocol is based on established methods for the N-oxidation of tertiary amines.

Experimental Protocol: Oxidation of Azelastine

Objective: To synthesize Azelastine N-oxide from azelastine hydrochloride.

Materials:

-

Azelastine hydrochloride

-

Sodium carbonate (Na2CO3)

-

Dichloromethane (CH2Cl2)

-

Hydrogen peroxide (H2O2, 30-35% solution)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Free Base Preparation: Dissolve azelastine hydrochloride in water and add a saturated solution of sodium carbonate to basify the solution (pH > 10). Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the azelastine free base.

-

N-Oxidation: Dissolve the azelastine free base in a suitable solvent like dichloromethane. Add hydrogen peroxide (an excess, e.g., 1.5-2 equivalents) dropwise to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the reaction mixture can be washed with water to remove excess hydrogen peroxide. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to separate the diastereomers.[3]

Diagram 1: Synthesis Workflow of Azelastine N-oxide

Caption: Workflow for the synthesis of Azelastine N-oxide.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of Azelastine N-oxide.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the quantification of Azelastine N-oxide and for monitoring its formation as a degradation product.

Table 2: Proposed HPLC Method for the Analysis of Azelastine N-oxide

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to 3.0-4.0) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 210 nm or 289 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of Azelastine N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Azelastine N-oxide. The oxidation of the nitrogen atom in the azepane ring leads to characteristic shifts in the signals of the neighboring protons and carbons. The formation of diastereomers will also be evident in the NMR spectra, with distinct sets of signals for each diastereomer.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of Azelastine N-oxide. Electrospray ionization (ESI) is a suitable technique, and the protonated molecule [M+H]⁺ at m/z 398.1 is expected to be the base peak.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Stability Profile

Azelastine N-oxide is a known degradation product of azelastine, particularly under oxidative and photolytic stress.[1][6] A comprehensive understanding of its stability is critical for the development of stable azelastine formulations.

Forced Degradation Studies

A forced degradation study should be performed on a purified sample of Azelastine N-oxide to understand its intrinsic stability.

Protocol: Forced Degradation of Azelastine N-oxide

-

Sample Preparation: Prepare solutions of Azelastine N-oxide in suitable solvents.

-

Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines:

-

Acidic: 0.1 M HCl at 60-80 °C

-

Basic: 0.1 M NaOH at 60-80 °C

-

Oxidative: 3-30% H2O2 at room temperature

-

Thermal: 60-80 °C

-

Photolytic: Exposure to UV and visible light

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to determine the extent of degradation.

Toxicological Information

Limited toxicological data is available specifically for Azelastine N-oxide. One study reported that the synthesized diastereomers of Azelastine N-oxide were found to be non-cytotoxic in Sulforhodamine B (SRB) assays. However, as a metabolite and impurity, a more thorough toxicological assessment is warranted to ensure patient safety.

Conclusion

This technical guide has consolidated the available information on the physical and chemical characteristics of Azelastine N-oxide. While significant progress has been made in its synthesis and structural characterization, further research is needed to establish a complete physicochemical profile, including quantitative solubility, experimental pKa and logP values, and a comprehensive stability and toxicology profile. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals working with azelastine and its related compounds.

References

-

PubChem. Azelastine. (URL: [Link])

- Rödl, C. B., D'hooge, L., Bicz,S., Scheiber, J., & Wölfling, J. (2021). Synthesis and structure of azelastine-N-oxides. Monatshefte für Chemie-Chemical Monthly, 152(11), 1363-1368. (URL: Not available)

-

Rödl, C. B., et al. (2021). Synthesis and structure of azelastine-N-oxides. Monatshefte für Chemie - Chemical Monthly, 152(11), 1363–1368. (URL: [Link])

-

Allmpus. Azelastine N-Oxide. (URL: [Link])

-

Veeprho. Azelastine N-Oxide (Mixture of Diastereomers) | CAS 640279-88-5. (URL: [Link])

-

Dr. Ashavin. Azelastine N-Oxide Impurity | 640279-88-5. (URL: [Link])

-

Gumieniczek, A., Lejwoda, K., & Data, N. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8322. (URL: [Link])

-

Patel, S. S. (n.d.). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Amazon S3. (URL: [Link]...)

-

El-Shaheny, R. N., Yamada, K., & El-Maghrabey, M. H. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical sciences, 30(6), 691-697. (URL: [Link])

-

Shekhar, S., & Bali, A. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Journal of Separation Science, e2300898. (URL: [Link])

-

Patel, J., et al. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate in a Combined Nasal Spray Formulation using Design of Experiment Approach. Indian Journal of Pharmaceutical Education and Research, 54(1), 155-165. (URL: [Link])

-

ACD/Labs. LogP—Making Sense of the Value. (URL: [Link])

-

Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (URL: [Link])

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. (URL: [Link])

-

MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089. (URL: [Link])

-

Veeprho. Azelastine N-Oxide (Mixture of Diastereomers) | CAS 640279-88-5. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. usbio.net [usbio.net]

- 8. researchgate.net [researchgate.net]

- 9. Azelastine N-Oxide | 640279-88-5 [amp.chemicalbook.com]

A Technical Guide to the Discovery, Synthesis, and Initial Isolation of Azelastine N-oxide

Introduction: The Significance of Metabolite and Impurity Profiling

Azelastine, a phthalazinone derivative, is a potent second-generation antihistamine widely prescribed for the management of allergic rhinitis and conjunctivitis.[1][2][3] Its therapeutic efficacy stems from its high affinity as a histamine H1 receptor antagonist, coupled with mast cell stabilizing and anti-inflammatory properties.[2][3][4] In the landscape of drug development and manufacturing, the characterization of a drug substance extends beyond the active pharmaceutical ingredient (API) itself. A thorough understanding of its metabolites—compounds formed in the body—and process-related impurities is paramount for ensuring clinical safety, efficacy, and regulatory compliance.

One such critical molecule is Azelastine N-oxide, an oxidative metabolite and a known impurity of Azelastine.[5][6] The formation of an N-oxide on a tertiary amine, such as the one present in Azelastine's azepane ring, is a common metabolic transformation.[7][8] This guide provides an in-depth technical exploration of the journey of Azelastine N-oxide, from its initial discovery as a product of biotransformation and forced degradation to its deliberate chemical synthesis, isolation, and rigorous characterization. For researchers and drug development professionals, the availability of a pure reference standard of Azelastine N-oxide is indispensable for validating analytical methods, conducting stability studies, and performing toxicological assessments.

The Genesis of Azelastine N-oxide: A Tale of Two Pathways

The identification of Azelastine N-oxide arose from two distinct but related fields of pharmaceutical science: drug metabolism and impurity profiling.

2.1 Biotransformation and Metabolic Pathways Azelastine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The principal and well-documented metabolic pathway is N-demethylation, which yields the active metabolite, N-desmethylazelastine.[1][3][9] However, the metabolism of xenobiotics containing tertiary amine functionalities is multifaceted. Alongside CYP-mediated dealkylation, direct oxidation of the nitrogen atom is a frequent reaction, often catalyzed by both CYP and Flavin-containing Monooxygenases (FMOs).[5][7] This N-oxidation pathway was hypothesized for Azelastine, leading to the formation of the corresponding N-oxide.[10] While early metabolic studies focused on the more abundant desmethyl metabolite, the potential for N-oxide formation necessitated further investigation.

2.2 Identification through Forced Degradation In parallel, forced degradation studies, a cornerstone of pharmaceutical stability testing, revealed Azelastine N-oxide as a principal degradation product under oxidative stress conditions.[5] When Azelastine hydrochloride is exposed to strong oxidizing agents like hydrogen peroxide (H₂O₂), the tertiary amine on the azepane ring is readily oxidized.[5] This finding solidified the status of Azelastine N-oxide as a critical impurity that must be monitored and controlled in the final drug product to ensure its quality and safety. The convergence of these metabolic predictions and empirical degradation results created an urgent need for a pure analytical standard, which could only be reliably obtained through targeted chemical synthesis.

Strategic Synthesis: Rationale and Mechanistic Considerations

The synthesis of Azelastine N-oxide is a direct and targeted transformation. The core principle involves the selective oxidation of the most nucleophilic nitrogen atom within the Azelastine molecule.

3.1 The Target: The Azepane Ring Nitrogen The Azelastine structure contains three nitrogen atoms. However, the tertiary amine within the saturated azepane ring is the most electron-rich and sterically accessible, making it the primary target for electrophilic oxidation. The nitrogens within the phthalazinone ring system are significantly less basic and nucleophilic due to electron delocalization within the aromatic system.

3.2 Choice of Oxidant and Reaction Mechanism The direct oxidation of Azelastine is most commonly achieved using hydrogen peroxide (H₂O₂).[5][10][11] H₂O₂ is an ideal reagent for this purpose due to its efficacy and the benign nature of its byproduct, water. Other oxidants, such as potassium peroxymonosulfate (Oxone®), are also effective for generating alkaloid N-oxides and represent a viable alternative.[5][12] The reaction proceeds via a nucleophilic attack of the tertiary amine nitrogen on one of the oxygen atoms of the peroxide, leading to the formation of the N-O bond and the departure of a water molecule.

3.3 Stereochemical Implications A crucial aspect of this synthesis is its stereochemical outcome. Azelastine is a racemic mixture.[5] The nitrogen atom of the tertiary amine in the azepane ring is prochiral. Upon oxidation, this nitrogen becomes a new stereocenter. Therefore, the oxidation of racemic Azelastine results in the formation of a mixture of diastereomers of Azelastine N-oxide.[5] This complexity underscores the necessity for robust chromatographic methods to separate and characterize each stereoisomer.

Caption: Synthetic pathway for Azelastine N-oxide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis of Azelastine N-oxide based on established procedures.[5][10]

Objective: To synthesize Azelastine N-oxide by direct oxidation of Azelastine hydrochloride.

Materials:

-

Azelastine hydrochloride (1.0 eq)

-

Hydrogen peroxide (30-35% aqueous solution, 2-5 eq)

-

Methanol or a similar polar solvent

-

Sodium bicarbonate or other mild base (for neutralization if starting from salt)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve Azelastine hydrochloride in methanol in a round-bottom flask. If starting with the free base, this step is similar. If using the hydrochloride salt, a stoichiometric amount of a mild base may be added to free the amine, though the reaction can often proceed without this step.

-

Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add the hydrogen peroxide solution dropwise to the stirred solution. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions or uncontrolled decomposition of the peroxide.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess hydrogen peroxide by adding a reducing agent like sodium sulfite or by carefully adding a small amount of manganese dioxide to catalyze its decomposition.

-

Work-up & Extraction: Remove the solvent under reduced pressure using a rotary evaporator. Redissolve the residue in water and extract the product into an organic solvent such as dichloromethane or ethyl acetate. The aqueous phase may need to be basified to ensure the N-oxide is in its free base form for efficient extraction.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azelastine N-oxide as a solid or viscous oil.

Isolation and Purification Workflow

The crude product from the synthesis contains the diastereomeric mixture of Azelastine N-oxide, unreacted starting material, and minor byproducts. A robust purification strategy is essential.

Workflow:

-

Initial Purification (Optional): Flash column chromatography on silica gel can be used for an initial clean-up of the crude material to remove highly polar or non-polar impurities.

-

Diastereomer Separation: The primary method for separating the diastereomers is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Principle: Although diastereomers have the same mass, they have different three-dimensional structures. This results in different interactions with the stationary phase of the HPLC column, allowing for their separation into distinct peaks with different retention times.

-

Typical Conditions: A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is commonly employed.

-

-

Fraction Collection: The eluent corresponding to each separated diastereomer peak is collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the isolated, purified diastereomers of Azelastine N-oxide.

Caption: Workflow for isolating pure Azelastine N-oxide diastereomers.

Structural Elucidation and Characterization Data

Confirmation of the synthesized product's identity and purity requires a multi-faceted analytical approach.[5]

6.1 Spectroscopic and Spectrometric Techniques

| Technique | Purpose | Expected Result for Azelastine N-oxide |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak ([M+H]⁺) should correspond to the mass of Azelastine + 16 amu (for oxygen). For C₂₂H₂₄ClN₃O₂, the expected m/z would be ~398.9.[12][13] |

| ¹H NMR | Structural Confirmation | Protons on the carbons adjacent to the N-oxide group (α-protons on the azepane ring) will show a significant downfield shift compared to the parent Azelastine due to the deshielding effect of the oxygen atom.[14] |

| ¹³C NMR | Carbon Skeleton Confirmation | Carbons α to the N-oxide group will also exhibit a downfield chemical shift.[14] |

| FT-IR Spectroscopy | Functional Group Identification | A characteristic vibration band for the N-O bond is expected to appear in the 930-970 cm⁻¹ region of the spectrum.[5][12][14] |

6.2 Chromatographic Purity Assessment

| Technique | Purpose | Expected Result |

| Analytical HPLC | Purity and Diastereomer Resolution | An appropriate HPLC method should show two well-resolved peaks for the two diastereomers, with purity for each isolated fraction typically >98%.[5][15] |

Conclusion: An Essential Tool for Pharmaceutical Quality

The discovery and subsequent synthesis of Azelastine N-oxide exemplify a critical process in modern pharmaceutical science. What begins as a theoretical metabolite and a practically observed degradation product becomes a tangible chemical standard through targeted organic synthesis. The isolation of its individual diastereomers provides the high-purity reference materials necessary for the development and validation of sensitive analytical methods. These standards are ultimately crucial for ensuring that every batch of Azelastine drug product meets the stringent quality, safety, and purity standards demanded by regulatory agencies and required for patient well-being. The methodologies outlined in this guide provide a foundational framework for researchers and scientists tasked with the synthesis and characterization of this and other critical drug-related N-oxides.

References

-

PubChem. (n.d.). Azelastine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2024, January 12). Azelastine. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of azelastine and its major metabolite. Retrieved January 16, 2026, from [Link]

-

Rose, J., & Castagnoli, N., Jr. (1983). The metabolism of tertiary amines. Medical Research Reviews, 3(1), 73–88. Retrieved January 16, 2026, from [Link]

-

Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved January 16, 2026, from [Link]

-

Woźniak, E., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5899. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, August 8). Synthesis and structure of azelastine-N-oxides. Retrieved January 16, 2026, from [Link]

-

IJCRT.org. (n.d.). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, November 26). RP-HPLC determination of azelastine in pure and in ophthalmic formulation. Retrieved January 16, 2026, from [Link]

- El-Sherif, Z. A. (2019). Metabolic Changes of Drugs and Related Organic Compounds. In Drug Metabolism. IntechOpen.

-

Krumbholz, R., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(21), 15637-15665. Retrieved January 16, 2026, from [Link]

-

de Oliveira, A. R. M., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. Journal of Analytical Methods in Chemistry, 2019, 8546949. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, July 2). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Retrieved January 16, 2026, from [Link]

Sources

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azelastine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. mdpi.com [mdpi.com]

- 13. usbio.net [usbio.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Azelastine N-oxide: A Technical Guide for Researchers

Abstract

Azelastine, a potent second-generation histamine H1 receptor antagonist, undergoes oxidative metabolism to form several metabolites, including Azelastine N-oxide.[1] While the pharmacological profile of azelastine and its primary active metabolite, desmethylazelastine, is well-characterized, the specific biological activities of Azelastine N-oxide are less understood. This technical guide provides an in-depth exploration of the known pharmacology of azelastine and its metabolites, with a specific focus on what can be inferred about the pharmacological profile of Azelastine N-oxide. We will delve into the metabolic pathways, receptor binding characteristics, and functional implications, and provide detailed protocols for key in vitro assays to facilitate further research into this and related compounds.

Introduction to Azelastine and its Metabolism

Azelastine is a phthalazinone derivative recognized for its robust antihistaminic and anti-inflammatory properties.[2][3] It is a second-generation antihistamine, exhibiting high affinity and selectivity for the histamine H1 receptor.[4] Azelastine is clinically effective in the treatment of allergic rhinitis and conjunctivitis.[2] The therapeutic effects of azelastine extend beyond simple H1-receptor antagonism and include the stabilization of mast cells and the inhibition of the release of various inflammatory mediators.[3]

Upon administration, azelastine is metabolized in the liver, primarily by the cytochrome P450 enzyme system, to form metabolites that contribute to its overall pharmacological effect and clearance.[5] The two major metabolites are desmethylazelastine, which is an active metabolite, and Azelastine N-oxide.[5]

The Metabolic Pathway of Azelastine

The biotransformation of azelastine involves N-demethylation to form desmethylazelastine and N-oxidation to yield Azelastine N-oxide. While desmethylazelastine retains significant pharmacological activity, Azelastine N-oxide is generally considered a minor metabolite.[5] The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities.

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Functional Assay

This protocol measures the activation of G-proteins coupled to the H1 receptor.

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor

-

Radioligand: [³⁵S]GTPγS

-

Agonist: Histamine

-

Antagonist: Azelastine N-oxide

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

GDP: 10 µM final concentration

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the membranes with the antagonist (Azelastine N-oxide) at various concentrations for 15 minutes at 30°C.

-

Agonist Stimulation: Add a fixed concentration of histamine (EC80) to all wells except the basal binding controls.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Termination and Quantification: Terminate the reaction by filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Determine the IC50 value for the antagonist by plotting the inhibition of histamine-stimulated [³⁵S]GTPγS binding against the antagonist concentration.

Pharmacokinetic Considerations

The pharmacokinetic profile of Azelastine N-oxide is not well-defined. Generally, N-oxide metabolites are more polar than the parent drug, which typically leads to more rapid excretion and limited distribution into tissues. The increased polarity is due to the N-O bond, which can participate in hydrogen bonding. [6]This suggests that Azelastine N-oxide is likely to have a shorter half-life and lower volume of distribution compared to azelastine and desmethylazelastine. However, without dedicated pharmacokinetic studies, these remain theoretical considerations.

Conclusion and Future Directions

Azelastine N-oxide is a recognized metabolite of azelastine, a widely used antihistamine. [5]While the pharmacological profiles of azelastine and its active metabolite, desmethylazelastine, are well-established, there is a notable lack of publicly available data on the specific receptor binding and functional activity of Azelastine N-oxide. The available information suggests that it is a non-cytotoxic detoxification product. [5] Future research should focus on elucidating the pharmacological profile of Azelastine N-oxide through direct experimental investigation. The protocols provided in this guide offer a framework for such studies. A comprehensive understanding of the activity of all major metabolites is crucial for a complete picture of a drug's overall in vivo effects and safety profile.

References

-

The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Azelastine N-Oxide (Mixture of Diastereomers) | CAS 640279-88-5. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

-

Cazzola, M., et al. (2008). A new class of nitric oxide-releasing derivatives of cetirizine; pharmacological profile in vascular and airway smooth muscle preparations. British Journal of Pharmacology, 154(5), 1048–1057. [Link]

-

McTavish, D., & Sorkin, E. M. (1989). Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 38(5), 778–800. [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). Retrieved January 16, 2026, from [Link]

-

What is the mechanism of action for azelastine? (n.d.). Dr.Oracle. Retrieved January 16, 2026, from [Link]

-

Slack, R. J., et al. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology, 670(1), 249–255. [Link]

-

Pique, N., et al. (2022). The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue. Viruses, 14(7), 1435. [Link]

-

Pique, N., et al. (2020). The Anti-histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits SARS-CoV-2 Infection in Reconstituted Human Nasal Tissue In Vitro. bioRxiv. [Link]

-

Lee, H. Y., et al. (2018). Azelastine nasal spray inhibiting sympathetic function on human nasal mucosa in patients with allergy rhinitis. Rhinology, 56(4), 386–392. [Link]

-

Medicinal Chemistry of Drugs with N‑Oxide Functionalities. (2024). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Azelastine-Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Pique, N., et al. (2022). The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2. Frontiers in Pharmacology, 13, 905722. [Link]

-

Králová, E., et al. (2009). The effects of H1-antihistamines on the nitric oxide production by RAW 264.7 cells with respect to their lipophilicity. Neuro endocrinology letters, 30 Suppl 1, 129–134. [Link]

-

Králová, E., et al. (2025). The effects of H1-antihistamines on the nitric oxide production by RAW 264.7 cells with respect to their lipophilicity. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Jančinová, V., et al. (2012). Modulation of metabolic activity of phagocytes by antihistamines. Interdisciplinary toxicology, 5(1), 12–17. [Link]

Sources

- 1. Azelastine N-Oxide (Mixture of Diastereomers) [lgcstandards.com]

- 2. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]